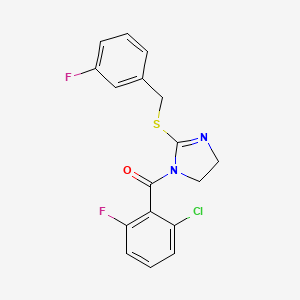
(2-chloro-6-fluorophenyl)(2-((3-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-chloro-6-fluorophenyl)(2-((3-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone is a useful research compound. Its molecular formula is C17H13ClF2N2OS and its molecular weight is 366.81. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound (2-chloro-6-fluorophenyl)(2-((3-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone is a novel synthetic molecule that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including mechanisms of action, efficacy against various biological targets, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be summarized as follows:
- Molecular Formula : C19H18ClFN2OS
- Molecular Weight : 372.87 g/mol
- CAS Number : Not specified in the available literature.
Research indicates that this compound exhibits significant activity against various biological targets, primarily through the inhibition of key enzymes and receptors involved in disease processes.
- Inhibition of Enzyme Activity : The compound has been demonstrated to inhibit specific enzymes related to cancer proliferation and viral replication. For example, it shows promising results against HIV-1 by interfering with reverse transcriptase activity, which is crucial for viral replication .
- Receptor Modulation : The compound may also interact with several receptors involved in angiogenesis and tumor growth, such as the vascular endothelial growth factor receptor (VEGFR). This interaction could potentially lead to reduced tumor growth and improved outcomes in cancer models .
Biological Activity Data
| Biological Target | Activity | IC50 Value (μM) | Reference |
|---|---|---|---|
| HIV-1 Reverse Transcriptase | Inhibition | <0.01 | |
| VEGFR-2 Kinase | Inhibition | 0.014 | |
| Cytotoxicity in Cancer Cells | Cell Growth Inhibition | 3.38 (HT-29) |
Case Study 1: Antiviral Activity Against HIV
A study focused on the compound's efficacy against HIV-1 highlighted its ability to inhibit the virus at sub-micromolar concentrations. The compound's structural modifications were found to enhance its potency against both wild-type and resistant strains of HIV-1, indicating a broad-spectrum antiviral potential .
Case Study 2: Anticancer Properties
In another study, the compound was evaluated for its cytotoxic effects on various cancer cell lines, including HT-29 (colon cancer) and COLO-205 (colon carcinoma). The results showed a significant reduction in cell viability, particularly at concentrations around 3.38 μM, suggesting its potential as a therapeutic agent in oncology .
Research Findings
Recent investigations into the pharmacological properties of this compound reveal:
- Enhanced Antiviral Efficacy : The presence of chlorine and fluorine substituents appears to enhance the compound's binding affinity to viral proteins, improving its effectiveness as an antiviral agent .
- Potential for Drug Development : Given its promising biological activities, further development could lead to the formulation of new therapeutic agents targeting viral infections and cancer.
Propiedades
IUPAC Name |
(2-chloro-6-fluorophenyl)-[2-[(3-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClF2N2OS/c18-13-5-2-6-14(20)15(13)16(23)22-8-7-21-17(22)24-10-11-3-1-4-12(19)9-11/h1-6,9H,7-8,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGMXRNXKLGRJKQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=N1)SCC2=CC(=CC=C2)F)C(=O)C3=C(C=CC=C3Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClF2N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














